molecular formula C11H8FNOS B13249771 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

Cat. No.: B13249771
M. Wt: 221.25 g/mol
InChI Key: YVVCCQOLYZXNTK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a high-value chemical building block designed for advanced drug discovery and medicinal chemistry research. This compound integrates a benzaldehyde core with two privileged heterocyclic motifs: a fluorinated benzene ring and a 3-methyl-1,2-thiazole group. The presence of the aldehyde functional group provides a versatile synthetic handle for further derivatization through condensation and nucleophilic addition reactions, enabling the construction of diverse compound libraries. The integration of a thiazole ring is of significant interest in medicinal chemistry, as this scaffold is a core structure in numerous FDA-approved drugs and bioactive molecules. Thiazole derivatives are extensively documented to exhibit a broad spectrum of pharmacological activities, including antimicrobial , antitumor , anti-inflammatory , and antiretroviral properties . The strategic incorporation of a fluorine atom at the 5-position of the benzaldehyde ring is a common strategy in modern drug design to influence a compound's electronic properties, metabolic stability, and membrane permeability. Consequently, this reagent is particularly valuable for researchers synthesizing and optimizing new chemical entities, especially in the development of anticancer agents and antimicrobials where thiazole-based compounds like tiazofurin and dasatinib have shown clinical success . This product is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

5-fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)10-3-2-9(12)5-8(10)6-14/h2-6H,1H3

InChI Key

YVVCCQOLYZXNTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiazole Derivatives with Aromatic Aldehydes

A common approach involves synthesizing the thiazole ring via cyclization of amino-thiazole derivatives with aromatic aldehydes, followed by fluorination at the appropriate position:

  • Step 1: Synthesis of 3-methyl-1,2-thiazol-5-amine derivatives via Hantzsch-type cyclization, using α-haloketones and thiourea or amino acids as precursors.
  • Step 2: Selective fluorination at the 5-position of the thiazole ring using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

Construction via Multicomponent Reactions (MCR)

Multicomponent reactions have been employed to assemble the compound efficiently:

  • Reaction Scheme: Condensation of 3-methyl-2-aminothiazole-5-carboxaldehyde with aromatic aldehydes under acid catalysis, followed by fluorination.
  • Advantages: High atom economy, reduced steps, and operational simplicity.

Direct Aromatic Substitution and Functionalization

Another route involves:

  • Step 1: Synthesis of the benzaldehyde core with fluorine substitution at the 2-position.
  • Step 2: Coupling with a pre-formed 3-methyl-1,2-thiazol-5-yl fragment via Suzuki-Miyaura cross-coupling or Stille coupling reactions, utilizing boronic acids or stannanes.

Representative Data Table of Preparation Conditions

Method Precursors Key Reagents Conditions Yield (%) Remarks
Cyclization + Fluorination 2-Aminothiazole derivatives + aromatic aldehyde NFSI or Selectfluor 0–25°C, mild stirring 65–80 Selective fluorination at 5-position
Multicomponent Reaction 3-methyl-2-aminothiazole-5-carboxaldehyde + aromatic aldehyde Acid catalyst, ethanol Reflux 70–85 One-pot synthesis, high efficiency
Cross-coupling 2-Fluorobenzaldehyde + 3-methyl-1,2-thiazol-5-yl boronic acid Pd catalyst, base 80°C, inert atmosphere 60–75 High regioselectivity

Research Findings and Optimization Strategies

Recent studies highlight the importance of:

  • Choice of fluorinating agents: Electrophilic fluorination with NFSI or Selectfluor provides regioselective fluorination at the 5-position of the thiazole ring without affecting other functional groups.
  • Catalyst selection: Transition metal-catalyzed cross-coupling reactions (e.g., Pd-based catalysts) enable efficient attachment of the thiazole to the aromatic aldehyde core.
  • Reaction conditions: Mild temperatures (0–25°C) and inert atmospheres improve yields and purity.

Notable Research Data:

Reference Methodology Yield Key Features
Cyclization + fluorination 70–80% Mild conditions, regioselective fluorination
Multicomponent synthesis 75–85% One-pot, high atom economy
Cross-coupling 60–75% High regioselectivity, versatile

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound with a benzaldehyde moiety substituted with a fluoro group and a thiazole ring. The molecular formula is C11H8FNOSC_{11}H_8FNOS, and the molecular weight is approximately 221.25 g/mol. The thiazole ring, containing both nitrogen and sulfur, gives the compound unique chemical properties and biological activities.

Potential Applications

This compound has potential applications in various fields:

  • Drug Development The fluorine atom enhances the compound's stability and binding characteristics, making it a potential candidate for drug development.
  • Enzyme or Receptor Interactions Interaction studies focus on its binding affinity to specific enzymes or receptors. Thiazole-containing compounds often exhibit favorable interactions with proteins involved in various biological processes, suggesting that this compound could effectively modulate critical pathways.
  • Biological Activity Research indicates that compounds containing thiazole rings exhibit significant biological activity, including antimicrobial and anticancer properties. Thiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

Structural Comparison

This compound combines a fluorinated benzaldehyde with a thiazole moiety, enhancing its reactivity and potential biological activity compared to simpler analogs.

Compound NameUnique Features
2-FluorobenzaldehydeLacks thiazole ring; primarily used in organic synthesis
3-MethylthiazoleA simpler structure; important in flavoring and fragrance industries
BenzothiazoleExhibits different biological activities; used in pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and the fluorine atom can enhance the compound’s binding affinity and specificity for its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Differences :

  • Substitution Position : The oxadiazole analogs differ in the substitution pattern (3- vs. 4-position on the benzaldehyde ring), which significantly impacts melting points and solubility. The 4-substituted oxadiazole derivative has a higher melting point (133–135°C) compared to its 3-substituted counterpart (105–109°C), suggesting stronger intermolecular interactions in the solid state .
  • For instance, thiazole-containing compounds may exhibit stronger hydrogen-bonding capacity.

Physical and Chromatographic Properties

  • Retention Behavior : Benzaldehyde and methylbenzoate exhibit similar retention factors (k ≈ 1.0–1.1) on both ODS and Deltabond-CSC columns, indicating comparable polarity . The fluorine and thiazole substituents in the target compound would likely increase polarity, leading to higher retention times in reversed-phase chromatography.
  • Solubility : Fluorine atoms generally enhance lipid solubility, but the thiazole ring may introduce amphiphilic characteristics. This contrasts with oxadiazole analogs, which may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity.

Biological Activity

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde, with the CAS number 1871685-53-8, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological properties, and potential applications based on current research findings.

  • Molecular Formula : C11_{11}H8_8FNOS
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 1871685-53-8

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cells and cause cell cycle arrest in the G2/M phase. This mechanism is associated with the up-regulation of p21 expression, a critical regulator of the cell cycle .

A comparative study showed that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer), with IC50_{50} values ranging from 39 to 48 μM .

Antibacterial and Antifungal Activity

The compound also demonstrates notable antibacterial and antifungal properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, showing minimum inhibitory concentration (MIC) values as low as 0.625 mg/mL . Additionally, it exhibits antifungal activity against Candida albicans with an MIC of 0.156 mg/mL .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50}/MICReference
AnticancerA54939–48 μM
AnticancerH197539–48 μM
AntibacterialStaphylococcus aureus1.25 mg/mL
AntibacterialKlebsiella pneumoniae0.625 mg/mL
AntifungalCandida albicans0.156 mg/mL

Mechanistic Insights

The anticancer activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The compound's structural features facilitate interactions with cellular targets that regulate these processes .

In vitro studies indicate that the compound can enhance caspase activity, further confirming its role in promoting programmed cell death in malignant cells .

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